1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 777865-57-3
VCID: VC4796128
InChI: InChI=1S/C11H11BrN2/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8H2,1H3
SMILES: CC1=NC=CN1CC2=CC=C(C=C2)Br
Molecular Formula: C11H11BrN2
Molecular Weight: 251.127

1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole

CAS No.: 777865-57-3

Cat. No.: VC4796128

Molecular Formula: C11H11BrN2

Molecular Weight: 251.127

* For research use only. Not for human or veterinary use.

1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole - 777865-57-3

Specification

CAS No. 777865-57-3
Molecular Formula C11H11BrN2
Molecular Weight 251.127
IUPAC Name 1-[(4-bromophenyl)methyl]-2-methylimidazole
Standard InChI InChI=1S/C11H11BrN2/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8H2,1H3
Standard InChI Key GHUAUPIAGUEIHU-UHFFFAOYSA-N
SMILES CC1=NC=CN1CC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole (CAS: 777865-57-3) is characterized by an imidazole ring substituted at the 1-position with a (4-bromophenyl)methyl group and at the 2-position with a methyl group. The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, adopts a planar geometry, while the brominated benzyl moiety introduces steric bulk and electronic effects due to the electronegative bromine atom .

IUPAC Name and SMILES Notation

  • IUPAC Name: 1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole

  • SMILES: CN1C=C(N=C1)CC2=CC=C(C=C2)Br

Molecular Formula and Weight

  • Formula: C₁₁H₁₁BrN₂

  • Molecular Weight: 265.12 g/mol

Structural Analogues and Isomerism

The compound exhibits positional isomerism relative to other bromophenylmethylimidazole derivatives. For example, 4-(2-bromophenyl)-1-methyl-1H-imidazol-2-amine (CID 45480352) features a bromine at the ortho position of the phenyl ring and an amine substituent on the imidazole, altering its electronic profile and hydrogen-bonding capacity .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole typically involves nucleophilic substitution or coupling reactions. A patented methodology for analogous compounds involves:

  • Coupling of Imidazole Derivatives: Reacting 2-methylimidazole with 4-bromomethylphenylboronic acid in the presence of a base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride .

  • Solvent and Temperature: Conducted in polar aprotic solvents (e.g., N,N-dimethylformamide) at temperatures ranging from −10°C to 25°C .

Representative Reaction Scheme

2-Methylimidazole+4-Bromomethylphenylboronic acidLiHMDS, DMF1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole\text{2-Methylimidazole} + \text{4-Bromomethylphenylboronic acid} \xrightarrow{\text{LiHMDS, DMF}} \text{1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole}

Optimization and Yield

  • Catalyst: Palladium or nickel catalysts enhance Suzuki-Miyaura cross-coupling efficiency for aryl-bromide intermediates .

  • Yield: Reported yields for analogous syntheses range from 65% to 78%, depending on reaction time and purification methods .

Physicochemical Properties

Computed and Experimental Data

PropertyValueMethod/Source
Molecular Weight265.12 g/molPubChem CID 106560498
XLogP32.6PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bond Count3PubChem
Topological Polar SA24.7 ŲPubChem

Solubility and Stability

  • Solubility: Low aqueous solubility (<1 mg/mL at 25°C); soluble in DMSO, DMF, and dichloromethane .

  • Stability: Stable under inert atmospheres but susceptible to photodegradation due to the C-Br bond .

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine atom at the para position of the benzyl group serves as a reactive site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck) . For example:

1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole+PhB(OH)2Pd(PPh3)41-[(4-Phenylphenyl)methyl]-2-methyl-1H-imidazole\text{1-[(4-Bromophenyl)methyl]-2-methyl-1H-imidazole} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{1-[(4-Phenylphenyl)methyl]-2-methyl-1H-imidazole}

Imidazole Ring Reactivity

  • Electrophilic Substitution: The imidazole ring undergoes nitration or sulfonation at the 4- and 5-positions under acidic conditions .

  • N-Alkylation: The nitrogen at the 3-position can be alkylated using alkyl halides in the presence of a base .

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